二丹酰基-L-赖氨酸

描述

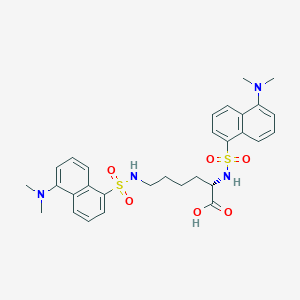

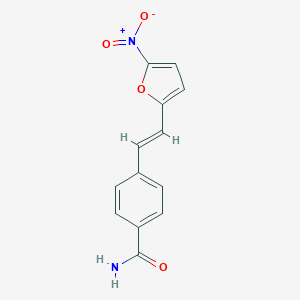

Didansyl-L-lysine, also known as Didansyl-L-lysine, is a useful research compound. Its molecular formula is C30H36N4O6S2 and its molecular weight is 612.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Didansyl-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didansyl-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

赖氨酸分析中的高效液相色谱 (HPLC):

- 二丹酰赖氨酸已用于使用 HPLC 测定食品蛋白质中的总赖氨酸,在与丹磺酰氯反应后。发现该方法比分光光度法更准确,分光光度法可能会受到水解期间形成的化合物干扰 (Peterson & Warthesen,1979).

胶束电泳色谱:

- 一项研究利用胶束电泳色谱法对氨基酸进行定量测定,包括玉米种子和海藻中赖氨酸的二丹酰衍生物。该方法涉及评估水解、衍生化和分析的重复性 (Skočir 等,1997).

表面分子印迹:

- 二丹酰基-L-赖氨酸被用作模板分子,在金基底上使用原子转移自由基聚合制备分子印迹聚合物 (MIP) 薄膜。与非印迹对照薄膜相比,这些薄膜对模板分子的结合能力更高 (Wei, Li, & Husson,2005).

植物中的氨基酸代谢:

- 对植物中赖氨酸分解代谢的研究增加了对其在植物代谢中作用的理解,包括其调节和所涉及的酶。该信息对于旨在生产高赖氨酸种子的基因操作至关重要 (Arruda 等,2000).

ε-聚-l-赖氨酸抗菌活性和工业生产

:

- ε-聚-l-赖氨酸,赖氨酸的均聚氨基酸,具有抗菌活性,并且在各种条件下稳定。它在日本作为食品添加剂通过使用链霉菌 albulus 发酵工业化生产 (Yoshida & Nagasawa,2003).

表面等离子体共振吸附研究:

- 表面等离子体共振光谱 (SPR) 用于测量表面限制的 MIP 薄膜上丹磺酰化氨基酸(包括二丹酰基-l-赖氨酸)的吸附动力学和等温线。MIP 薄膜对各自的模板分子显示出选择性 (Li & Husson,2006).

赖氨酸生产和工业应用:

- L-赖氨酸主要用于食品和动物饲料中。这篇综述文章介绍了 L-赖氨酸生产的最新技术,重点关注菌株开发和发酵技术 (Félix 等,2019).

安全和危害

作用机制

Target of Action

Didansyl-L-lysine is a derivative of the essential amino acid L-lysine . The primary target of L-lysine in the body is the proteins of the herpes simplex virus, which are rich in L-arginine . .

Mode of Action

It’s known that l-lysine competes with l-arginine, which is required by the herpes simplex virus for replication

Biochemical Pathways

L-lysine, the parent compound of Didansyl-L-lysine, is involved in several biochemical pathways. It is synthesized from L-aspartic acid via the diaminopimelic acid (DAP) pathway in most bacteria . The DAP pathway involves several enzymes, including aspartate kinase and dihydrodipicolinate synthase . .

Result of Action

L-lysine, the parent compound, has putative anti-herpes simplex virus activity

Action Environment

It’s known that the dansyl group in didansyl-l-lysine is fluorescent under uv light, which could potentially be influenced by environmental factors .

生化分析

Biochemical Properties

The specific biochemical properties of Didansyl-L-lysine are not well-documented in the literature. It is known that lysine, a component of Didansyl-L-lysine, plays a crucial role in various biochemical reactions. Lysine is an essential amino acid involved in protein synthesis, and it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific context within the cell .

Cellular Effects

The specific cellular effects of Didansyl-L-lysine are not well-documented. Lysine, a component of Didansyl-L-lysine, has been shown to have significant effects on various types of cells and cellular processes. For example, lysine has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that lysine can undergo various post-translational modifications, such as acetylation, which can influence its interactions with other biomolecules and its overall function .

Temporal Effects in Laboratory Settings

It is known that lysine and its derivatives can have varying effects over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Didansyl-L-lysine dosage in animal models are not well-documented. Lysine, a component of Didansyl-L-lysine, has been studied in various animal models. For example, studies have shown that the effects of lysine supplementation can vary with different dosages, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

Didansyl-L-lysine is likely involved in the metabolic pathways of lysine, given that it is a derivative of this amino acid. Lysine metabolism involves various enzymes and cofactors, and it can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that lysine and its derivatives can interact with various transporters and binding proteins, which can influence their localization or accumulation .

Subcellular Localization

Lysine and its derivatives can be directed to specific compartments or organelles within the cell through various targeting signals or post-translational modifications .

属性

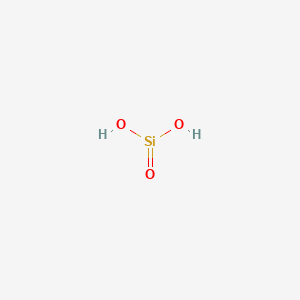

IUPAC Name |

(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAZYTPTPLUAPK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431769 | |

| Record name | Didansyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-03-2 | |

| Record name | Didansyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Didansyl-L-lysine suitable for molecular imprinting applications?

A: Didansyl-L-lysine is utilized as a template molecule in molecular imprinting due to its structural features. [, ] The presence of two dansyl groups provides fluorescence, enabling sensitive detection and quantification of binding events. [, ] Additionally, the molecule possesses various functional groups, including amine and carboxylic acid moieties, capable of interacting with functional monomers during the imprinting process. [, ] This interaction allows for the creation of specific recognition cavities within the imprinted polymer matrix.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)